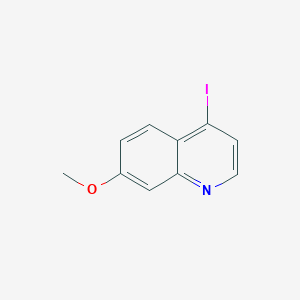

4-Iodo-7-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO |

|---|---|

Molecular Weight |

285.08 g/mol |

IUPAC Name |

4-iodo-7-methoxyquinoline |

InChI |

InChI=1S/C10H8INO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |

InChI Key |

OOXLIOJMOVJOCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)I |

Origin of Product |

United States |

Reaction Chemistry and Functionalization of 4 Iodo 7 Methoxyquinoline

Transformations Involving the Carbon-Iodine Bond at C4

The carbon-iodine bond at the C4 position of the quinoline (B57606) ring is a key site for a multitude of chemical transformations, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the quinoline nitrogen enhances the reactivity of the C-I bond towards various catalytic and nucleophilic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the iodo-substituent at the C4 position of 4-Iodo-7-methoxyquinoline makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for the formation of C-C bonds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general reactivity of iodoquinolines in such reactions is well-established. For instance, the Suzuki-Miyaura coupling of other iodoquinoline isomers has been successfully performed to generate aryl-substituted quinolines. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like potassium carbonate or sodium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water.

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond by reacting a terminal alkyne with an aryl or vinyl halide. The reactivity of iodoquinolines in Sonogashira couplings is well-documented. For example, in a study involving 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurred selectively at the more reactive C4-iodo position, highlighting the enhanced reactivity of the iodo-substituent at this position. This suggests that this compound would readily undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield 4-alkynyl-7-methoxyquinolines.

The Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene, is another important C-C bond-forming reaction. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and typically requires a base. organic-chemistry.orgwikipedia.org Given the reactivity of the C-I bond, this compound is expected to be a suitable substrate for the Heck reaction, allowing for the introduction of various alkenyl groups at the C4 position.

A representative table of potential cross-coupling reactions with this compound is presented below, based on analogous reactions with similar substrates.

| Reaction | Coupling Partner | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-7-methoxyquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-7-methoxyquinoline |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-7-methoxyquinoline |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 4-Alkyl/Aryl-7-methoxyquinoline |

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and amines. nih.gov This reaction has been successfully applied to various iodo-substituted heterocyclic compounds. For instance, studies on the aminocarbonylation of 6-iodoquinoline (B82116) and 5,7-diiodo-8-benzyloxyquinoline have demonstrated the feasibility of this transformation on the quinoline scaffold. mdpi.comresearchgate.net In the case of 5,7-diiodo-8-benzyloxyquinoline, the reaction proceeded with high regioselectivity, with the aminocarbonylation occurring preferentially at the C5 position. researchgate.net This suggests that the electronic environment of the iodo-substituent plays a crucial role in determining the reactivity. Given these precedents, this compound is expected to undergo palladium-catalyzed aminocarbonylation to afford the corresponding 7-methoxyquinoline-4-carboxamides. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide.

| Amine | Catalyst/Reagents | Potential Product |

|---|---|---|

| Primary Amine (R-NH₂) | Pd(OAc)₂, PPh₃, CO, Base | N-Alkyl-7-methoxyquinoline-4-carboxamide |

| Secondary Amine (R₂NH) | Pd(OAc)₂, PPh₃, CO, Base | N,N-Dialkyl-7-methoxyquinoline-4-carboxamide |

| Ammonia equivalent | Pd catalyst, CO source, NH₃ source | 7-Methoxyquinoline-4-carboxamide |

Nucleophilic Substitution Reactions

The C4 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. While the iodo group is not as good a leaving group as chloro or fluoro in typical SNAr reactions, under certain conditions, nucleophilic displacement of the iodide can occur. Studies on related quinazoline (B50416) systems have shown that the C4 position is highly susceptible to nucleophilic attack. For example, in 2,4-dichloroquinazolines, nucleophilic substitution occurs regioselectively at the C4 position. nih.gov This suggests that with appropriate nucleophiles and reaction conditions, the iodo group at the C4 position of this compound could be displaced to introduce a variety of functionalities.

Dehalogenation Studies

Reductive dehalogenation, or deiodination in this case, is a reaction that replaces the iodine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. While specific studies on the dehalogenation of this compound are not prevalent, research on the deiodination of other iodo-substituted aromatic and heteroaromatic compounds provides insight into potential methodologies. For instance, nonreductive deiodination of ortho-iodo-hydroxylated arenes, including quinolinol derivatives, has been reported. colab.wsresearchgate.net Reductive deiodination is also a known metabolic process for certain iodinated compounds in biological systems. nih.gov

Reactivity at the Methoxy (B1213986) Group (C7)

The methoxy group at the C7 position of this compound can also undergo chemical transformations, primarily through ether cleavage to yield the corresponding hydroxyl group.

Further Functionalization via the Methoxy Group

The methoxy group at the 7-position of the quinoline ring offers a valuable site for synthetic modification, primarily through O-demethylation to reveal a hydroxyl group. This transformation unlocks a plethora of subsequent functionalization reactions, allowing for the introduction of a wide array of substituents and the synthesis of novel derivatives.

One common method for the demethylation of aryl methyl ethers is treatment with strong acids such as hydrobromic acid or hydroiodic acid. However, these harsh conditions may not be suitable for substrates with other sensitive functional groups. A milder and often more effective approach involves the use of Lewis acids, with boron tribromide (BBr₃) being a particularly powerful reagent for cleaving aryl methyl ethers. The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

While specific examples detailing the demethylation of this compound are not extensively reported, the general reactivity of methoxyquinolines and other methoxylated aromatic compounds provides a strong basis for predicting its behavior. For instance, the metabolism of 7-methoxylated flavanones by Cunninghamella elegans has been shown to result in O-demethylation, indicating that enzymatic methods could also be a viable, albeit specialized, approach for this transformation. nih.gov

Once the 7-hydroxy-4-iodoquinoline is obtained, it can serve as a versatile intermediate for a variety of functionalization reactions. The hydroxyl group can be alkylated to introduce new ether linkages, acylated to form esters, or converted to a sulfonate ester for subsequent nucleophilic substitution reactions. This two-step sequence of demethylation followed by functionalization significantly expands the synthetic utility of the this compound scaffold.

| Reagent | General Conditions | Applicability |

|---|---|---|

| Boron tribromide (BBr₃) | In an inert solvent such as dichloromethane (B109758) at low temperatures. | Highly effective for cleaving aryl methyl ethers, but can be harsh for sensitive substrates. |

| Hydrobromic acid (HBr) | Refluxing in aqueous HBr. | Strong acid conditions, may not be suitable for all substrates. |

| Enzymatic Demethylation | Using microorganisms like Cunninghamella elegans. | Mild and selective, but substrate-specific and requires specialized techniques. |

C-H Functionalization of the Quinoline Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical and efficient way to modify complex molecules without the need for pre-functionalization. rsc.orgrsc.org The quinoline scaffold is a prime candidate for such transformations, and various methods have been developed for the regioselective introduction of new functional groups at different positions of the ring system. rsc.orgnih.gov

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively employed for the C-H functionalization of quinolines. nih.gov The regioselectivity of these reactions is often controlled by the presence of a directing group, which coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond. The nitrogen atom of the quinoline ring itself can act as a directing group, often favoring functionalization at the C8 position. rsc.org Alternatively, the formation of a quinoline N-oxide can direct functionalization to the C2 or C8 positions. researchgate.netresearchgate.net

While the majority of studies focus on the functionalization of the parent quinoline or its simpler derivatives, the principles and methodologies are broadly applicable to more complex substrates like this compound. The electronic properties of the substituents can influence the reactivity and regioselectivity of the C-H functionalization. The electron-donating methoxy group at the 7-position would be expected to increase the electron density of the benzene (B151609) ring, potentially influencing the site of electrophilic attack. Conversely, the iodo-group at the 4-position may exert both steric and electronic effects.

While the direct C-H functionalization of the aromatic quinoline core is more common, methods for the functionalization of sp³-hybridized C-H bonds on substituents attached to the quinoline ring have also been developed. nih.gov This is particularly relevant for the synthesis of quinoline derivatives with complex side chains.

A prominent strategy for directed C(sp³)–H arylation involves the use of an 8-aminoquinoline (B160924) moiety as a bidentate directing group. acs.org This group can be appended to an aliphatic chain, and the nitrogen atoms of both the quinoline and the amino group coordinate to a metal catalyst, such as palladium or nickel. This coordination forms a cyclometalated intermediate that facilitates the activation of a C-H bond on the aliphatic chain, typically at the γ-position, leading to its arylation with a suitable coupling partner.

Although this methodology has not been specifically reported for this compound, it represents a powerful synthetic strategy that could be adapted for its derivatives. For instance, an 8-aminoquinoline directing group could be installed on a substituent introduced at the 4-position (after displacement of the iodine) or at another position on the quinoline ring, enabling the subsequent directed C(sp³)–H arylation of an attached alkyl chain.

| Feature | Description |

|---|---|

| Directing Group | Typically an 8-aminoquinoline moiety that coordinates to the metal catalyst. |

| Catalyst | Commonly palladium or nickel complexes. acs.org |

| Coupling Partner | Aryl halides or diaryliodonium salts are often used as the aryl source. acs.org |

| Regioselectivity | The directing group typically facilitates C-H activation at the γ-position of an attached aliphatic chain. |

Oxidative dehydrogenation is a chemical transformation that involves the removal of hydrogen from a molecule, leading to the formation of a more unsaturated system. In the context of quinoline chemistry, this often refers to the aromatization of partially hydrogenated quinoline precursors, such as tetrahydroquinolines, to their corresponding quinoline derivatives. acs.orgacs.org

This process is of significant synthetic importance as it allows for the construction of the quinoline ring system in a reduced form, which can then be aromatized in a later step. A variety of oxidizing agents and catalytic systems have been developed for this purpose, including metal-based catalysts and metal-free methods. acs.orgresearchgate.net For instance, cobalt-based catalysts have been shown to be effective for the dehydrogenation of tetrahydroquinolines to quinolines. nih.gov

While this reaction is not a direct functionalization of this compound itself, it is a crucial step in many synthetic routes leading to this and other substituted quinolines. The choice of oxidant and reaction conditions must be compatible with the substituents present on the quinoline ring. In the case of this compound, the iodo and methoxy groups are generally stable under many oxidative dehydrogenation conditions.

Derivatization of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with altered electronic properties and biological activities. As a tertiary amine, the quinoline nitrogen is basic and nucleophilic, readily undergoing reactions with electrophiles. nih.gov

One of the most common derivatizations is the formation of quinolinium salts through N-alkylation or N-arylation. This is typically achieved by reacting the quinoline with an alkyl halide or a suitable arylating agent. The resulting quinolinium salts are charged species with increased water solubility and often exhibit different biological properties compared to the parent quinoline.

Another important transformation is the oxidation of the quinoline nitrogen to form a quinoline N-oxide. This is usually accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality significantly alters the electronic properties of the quinoline ring, making it more susceptible to both nucleophilic and electrophilic attack. As mentioned previously, the N-oxide group can also serve as a directing group for C-H functionalization reactions. researchgate.netresearchgate.net The N-oxide can be subsequently removed through deoxygenation reactions, restoring the quinoline core. organic-chemistry.org

These derivatizations of the nitrogen atom are fundamental transformations in quinoline chemistry and are fully applicable to this compound, providing a means to further diversify its chemical structure and explore its potential applications.

| Reaction | Reagent | Product | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quinolinium salt | Increases polarity and can modify biological activity. |

| N-Oxidation | m-CPBA or H₂O₂ | Quinoline N-oxide | Alters electronic properties and can act as a directing group for C-H functionalization. researchgate.netresearchgate.net |

Mechanistic Investigations in 4 Iodo 7 Methoxyquinoline Chemistry

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies, often employing a combination of experimental kinetics, isotopic labeling, and computational modeling, are essential to map the energy landscapes of reactions involving 4-iodo-7-methoxyquinoline. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the general mechanisms of common cross-coupling reactions involving similar aryl iodides provide a foundational understanding.

For instance, in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, the reaction pathway typically initiates with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step is often rate-determining and leads to the formation of a Pd(II)-aryl intermediate. Subsequent steps, including transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) followed by reductive elimination, complete the catalytic cycle.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the geometries and energies of intermediates and transition states along these pathways. For a hypothetical Suzuki coupling of this compound, DFT could be used to model the energy barriers for oxidative addition, transmetalation with a boronic acid derivative, and the final reductive elimination to form the C-C coupled product. Such studies would reveal the preferred coordination environment of the palladium center and the influence of the methoxy (B1213986) and iodo substituents on the quinoline (B57606) ring on the reaction energetics.

Table 1: Hypothetical Energy Barriers for Key Steps in a Suzuki Coupling of this compound (Illustrative) Note: This data is illustrative and not based on specific experimental or computational results for this compound.

| Catalytic Cycle Step | Hypothetical Transition State | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | [Pd(L)₂(Ar)(I)]‡ | 15 - 20 |

| Transmetalation | [Pd(L)₂(Ar)(Ar')]‡ | 10 - 15 |

| Reductive Elimination | [Pd(L)₂(Ar)(Ar')]‡ | 5 - 10 |

Role of Catalysts and Ligands in Selective Transformations

Copper catalysts, often used in Ullmann-type reactions, also play a crucial role. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. The choice of ligands, such as diamines or phenanthrolines, can modulate the solubility and reactivity of the copper catalyst, enabling the reaction to proceed under milder conditions.

Table 2: Common Ligand Classes and Their Potential Effects on this compound Transformations

| Ligand Class | Example | Potential Effect | Relevant Reactions |

|---|---|---|---|

| Monodentate Phosphines | Triphenylphosphine | General purpose, moderate activity | Suzuki, Heck, Sonogashira |

| Bulky Phosphines | Tri(tert-butyl)phosphine | Increased reaction rates, improved stability | Suzuki, Heck |

| Bidentate Phosphines | BINAP | Chiral induction, enhanced stability | Asymmetric couplings |

| N-Heterocyclic Carbenes | IPr, SIMes | High stability and activity | Suzuki, Heck, Sonogashira |

| Nitrogen-based Ligands | 1,10-Phenanthroline | Solubilizing and activating copper catalysts | Ullmann coupling |

Radical and Photo-Assisted Reaction Mechanisms

In recent years, radical and photo-assisted reactions have emerged as powerful tools in organic synthesis. While specific studies on this compound are limited, the general principles of these mechanisms can be extrapolated.

Visible-light photoredox catalysis, for instance, can generate radical intermediates under mild conditions. In a hypothetical photoredox-mediated reaction, a photocatalyst, upon excitation by light, could engage in a single-electron transfer (SET) with this compound to generate a quinolinyl radical. This radical could then participate in various bond-forming reactions. The mechanism would involve a catalytic cycle where the photocatalyst is regenerated.

Similarly, radical-initiated intramolecular cyclizations could be envisioned for derivatives of this compound. The generation of a radical at a specific position on a side chain attached to the quinoline core could trigger a cyclization event, leading to the formation of complex polycyclic structures.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions are a powerful strategy for the synthesis of fused and bridged heterocyclic systems. For derivatives of this compound, where a reactive functional group is tethered to the quinoline core, intramolecular reactions such as the Heck reaction can be employed.

In an intramolecular Heck reaction, the palladium catalyst would first oxidatively add to the C-I bond of the quinoline. The tethered alkene would then undergo migratory insertion into the Pd-C bond, forming a new C-C bond and a cyclic palladium intermediate. Subsequent β-hydride elimination would yield the cyclized product and regenerate the palladium(0) catalyst. The regioselectivity of the β-hydride elimination would determine the final position of the double bond in the newly formed ring.

Regioselectivity and Stereoselectivity Studies

Controlling regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules. In the context of this compound, regioselectivity often pertains to the selective functionalization of one position over another, while stereoselectivity relates to the control of the three-dimensional arrangement of atoms.

For instance, in directed ortho-metalation reactions, the methoxy group on the quinoline ring could potentially direct a strong base to deprotonate an adjacent position, leading to regioselective functionalization. However, the electronic nature of the quinoline ring system also plays a significant role in determining the site of metalation.

In reactions that generate a new stereocenter, the use of chiral ligands is a common strategy to achieve stereoselectivity. For example, in an asymmetric Heck reaction involving a derivative of this compound, a chiral diphosphine ligand coordinated to the palladium catalyst could create a chiral environment, leading to the preferential formation of one enantiomer of the product. The mechanism of stereochemical induction would involve the diastereomeric transition states, where the chiral ligand interacts differently with the substrate to favor one reaction pathway over the other.

Table 3: Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Influencing Factors | Example Reaction |

|---|---|---|

| Regioselectivity | Electronic effects of substituents, directing groups, steric hindrance | Directed ortho-metalation, electrophilic aromatic substitution |

| Stereoselectivity | Chiral ligands, chiral auxiliaries, substrate control | Asymmetric Heck reaction, asymmetric hydrogenation |

Spectroscopic and Advanced Characterization of 4 Iodo 7 Methoxyquinoline

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. The spectra for 4-Iodo-7-methoxyquinoline are interpreted by assigning observed absorption bands to specific molecular vibrations, such as stretching and bending modes. researchgate.net

The analysis of this compound reveals characteristic vibrational frequencies that confirm its structural features. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The vibrations of the quinoline (B57606) ring, which involve complex C=C and C=N stretching, produce a series of bands in the 1650-1400 cm⁻¹ fingerprint region. The presence of the methoxy (B1213986) group is confirmed by the C-H stretching of the methyl group, typically around 2950-2850 cm⁻¹, and the characteristic C-O-C asymmetric and symmetric stretching vibrations, which appear in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. The C-I bond, connecting the iodine atom to the quinoline core, is expected to produce a low-frequency stretching vibration, typically found in the 600-500 cm⁻¹ range. researchgate.net

Detailed assignments for the principal vibrational modes of this compound, based on data from analogous substituted quinolines, are presented below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| 2950 - 2850 | Medium | Methoxy (O-CH₃) C-H Stretching |

| 1620 - 1580 | Medium-Strong | C=N Stretching of Quinoline Ring |

| 1570 - 1430 | Strong | C=C Aromatic Ring Stretching |

| 1450 - 1400 | Medium | CH₃ Asymmetric Bending |

| 1275 - 1200 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 1150 - 1085 | Medium | Aromatic C-H In-Plane Bending |

| 1075 - 1020 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 900 - 670 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

| 600 - 500 | Medium-Weak | C-I Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the methoxy group protons. The methoxy protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.9-4.0 ppm. The protons on the quinoline ring will appear as doublets or doublets of doublets, with their specific chemical shifts influenced by the electronic effects of the iodine and methoxy substituents. The iodine at position 4 exerts a significant deshielding effect on adjacent protons, particularly H-3 and H-5.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methoxy group is expected to resonate around 55-60 ppm. The carbons of the quinoline ring will appear in the aromatic region (approximately 100-160 ppm). The carbon atom directly bonded to the iodine (C-4) is expected to show a significantly shifted signal, typically to a lower field (higher ppm value) compared to an unsubstituted carbon, although the heavy atom effect of iodine can also cause broadening. The carbon attached to the methoxy group (C-7) will be shifted downfield due to the electronegativity of the oxygen atom. nih.gov

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.7 | d |

| H-3 | ~7.8 | d |

| H-5 | ~8.0 | d |

| H-6 | ~7.2 | dd |

| H-8 | ~7.1 | d |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~125 |

| C-4 | ~95 |

| C-4a | ~149 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-7 | ~161 |

| C-8 | ~105 |

| C-8a | ~148 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's molecular weight and elemental composition. For this compound (C₁₀H₈INO), the exact molecular weight is 285.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 285, corresponding to the parent molecule with one electron removed. The fragmentation pattern provides valuable structural information. Key fragmentation pathways expected for this compound include:

Loss of a methyl radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃), leading to a significant peak at m/z 270 (M-15).

Loss of carbon monoxide: The fragment at m/z 270 may subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation of quinolone-type structures, resulting in a peak at m/z 242 (M-15-28).

Iodine-related fragments: The presence of iodine is often confirmed by a prominent peak at m/z 127, corresponding to the iodine cation (I⁺). Another possible fragmentation is the loss of the iodine atom, which could lead to a fragment at m/z 158.

Expected Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Identity |

|---|---|

| 285 | [C₁₀H₈INO]⁺ (Molecular Ion, M⁺) |

| 270 | [M - CH₃]⁺ |

| 242 | [M - CH₃ - CO]⁺ |

| 158 | [M - I]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from closely related structures, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate. researchgate.net

Based on these analogues, the this compound molecule is expected to be largely planar, a characteristic feature of the rigid quinoline ring system. The crystal packing would likely be dominated by π-π stacking interactions between the planar aromatic rings of adjacent molecules. Additionally, weak intermolecular interactions, such as C-H···O hydrogen bonds involving the methoxy group and C-H···N interactions involving the quinoline nitrogen, would contribute to the stability of the crystal lattice. The iodine atom may participate in halogen bonding, further influencing the supramolecular assembly.

Expected Crystallographic Parameters

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Structural Features | Planar quinoline core |

Medicinal Chemistry Research on 4 Iodo 7 Methoxyquinoline Analogues

Design and Synthesis of Bioactive Quinoline (B57606) Scaffolds

The design of bioactive quinoline scaffolds often involves the strategic introduction of various functional groups to modulate their biological activity, selectivity, and pharmacokinetic profiles. The 4-iodo-7-methoxyquinoline core serves as a versatile template for such modifications. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of analogues for biological screening.

Several classical methods for quinoline synthesis, such as the Combes, Döbner-von Miller, and Friedländer syntheses, can be adapted to produce substituted quinolines. These methods typically involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. For the specific synthesis of 7-methoxyquinoline (B23528) derivatives, 3-methoxyaniline is a common starting material. For instance, the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization (a variation of the Gould-Jacobs reaction) yields 4-hydroxy-7-methoxyquinoline (B63709). This intermediate can then be converted to the corresponding 4-chloro derivative, which serves as a crucial precursor for introducing the iodo group at the 4-position or for nucleophilic substitution with various amines and other nucleophiles.

A common synthetic route to 4-chloro-7-methoxyquinoline (B1631688) involves the reaction of 7-methoxy-4-quinolinol with phosphoryl chloride (POCl₃) or other chlorinating agents. The resulting 4-chloro-7-methoxyquinoline is a key intermediate that can be further functionalized. For example, the chlorine at the 4-position is a good leaving group, facilitating the introduction of an amino group, which is a common feature in many biologically active quinolines.

While direct iodination of the 7-methoxyquinoline scaffold at the 4-position can be challenging, a more common approach involves the use of an iodo-substituted precursor in the initial cyclization reaction. For example, the Friedländer annulation of an appropriately substituted 2-amino-iodobenzophenone derivative can directly yield a 4-iodo-quinoline scaffold.

The design of bioactive quinoline scaffolds based on the this compound template often focuses on introducing diversity at other positions of the quinoline ring or by modifying the substituents at positions 4 and 7. For instance, the iodine at C4 can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce a wide range of aryl, heteroaryl, or alkyl groups, thereby expanding the chemical space and allowing for the exploration of new structure-activity relationships.

Structure-Activity Relationship (SAR) Studies in Functionalized Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.

In the context of anti-infective agents, studies on 4-aminoquinolines have shown that a 7-iodo substituent can confer potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The activity of 7-iodo-4-aminoquinolines was found to be comparable to their 7-chloro counterparts, suggesting that the larger and more polarizable iodine atom is well-tolerated at this position and contributes favorably to the antimalarial efficacy.

The iodine atom at the C4 position, as in the this compound scaffold, provides a handle for further synthetic modifications through cross-coupling reactions. This allows for the systematic exploration of the chemical space around this position to identify substituents that can enhance biological activity. The electronic and steric effects of the iodine atom itself can also directly impact the binding affinity of the molecule to its biological target.

The methoxy (B1213986) group (-OCH₃) is a common substituent in many biologically active molecules, including quinoline derivatives. Its presence can influence the pharmacological efficacy of a compound through several mechanisms. The methoxy group is a moderate electron-donating group through resonance and can affect the electron density of the quinoline ring system, which in turn can modulate its reactivity and binding properties. It can also participate in hydrogen bonding as a hydrogen bond acceptor.

In medicinal chemistry, the introduction of a methoxy group can improve the metabolic stability of a compound by blocking potential sites of oxidation. It can also enhance the solubility and absorption of a drug candidate.

Specifically for quinoline derivatives, SAR studies have indicated that the presence of a methoxy group at the 7-position can be beneficial for certain biological activities. For instance, in the realm of anticancer research, some studies have suggested that a 7-methoxy substituent on the quinoline ring can enhance the antitumor activity of the compound. The position of the methoxy group is critical, as its effect on the electronic properties of the quinoline ring and its spatial orientation will vary depending on its location.

The specific placement of substituents on the quinoline ring has a profound impact on the biological activity of the resulting analogues. The relative positions of the iodo and methoxy groups in this compound, as well as the introduction of other functional groups at different positions, are critical determinants of their pharmacological profile.

For example, in the case of antimalarial 4-aminoquinolines, a substituent at the 7-position is crucial for activity against resistant strains. While a chlorine atom at this position is found in the well-known drug chloroquine, other halogens, including iodine, have been shown to be effective. The nature of the substituent at the 4-position is also critical. While an amino group is common in antimalarials, the presence of an iodine atom at this position opens up possibilities for creating analogues with different mechanisms of action.

The following table summarizes the general influence of iodo and methoxy substituents on the biological activity of quinoline derivatives based on available research.

| Substituent | Position | General Influence on Biological Activity |

| Iodine | 7 | Can confer potent antimalarial activity. |

| Iodine | 4 | Can serve as a handle for further functionalization and directly impact binding affinity. |

| Methoxy | 7 | May enhance antitumor activity and improve metabolic stability. |

Investigation of Potential Biological Activities and Molecular Interactions

Analogues of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anti-infective agents.

The quinoline scaffold is a well-established pharmacophore in the development of anti-infective drugs. The fluoroquinolone antibiotics, for example, are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While this compound itself is not a fluoroquinolone, its quinoline core suggests that its analogues could possess antibacterial properties through similar or different mechanisms.

Research into the anti-infective properties of substituted quinolines has revealed several potential mechanisms of action and molecular targets.

Inhibition of Bacterial Efflux Pumps:

One of the major mechanisms of antibiotic resistance in bacteria is the active efflux of drugs from the bacterial cell by efflux pumps. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. Certain 7-substituted quinoline derivatives have been identified as potent inhibitors of the AdeG efflux pump in Acinetobacter baumannii, a multidrug-resistant pathogen. The modifications at the C7 position were designed to improve hydrophobic interactions with the phenylalanine-rich loop of the efflux pump protein. This suggests that analogues of this compound, with appropriate functionalization at the 7-position, could be explored as potential EPIs.

Inhibition of DNA Gyrase and Topoisomerase IV:

As mentioned, the primary targets of fluoroquinolone antibiotics are DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately cell death. While the classic fluoroquinolone structure includes a carboxylic acid at the 3-position and a fluorine at the 6-position, the broader quinoline class has been explored for its potential to interact with these targets. It is conceivable that certain analogues of this compound could be designed to bind to the active site of these enzymes.

Other Potential Mechanisms:

Quinoline derivatives have been shown to exert their anti-infective effects through various other mechanisms, including:

Intercalation into DNA: The planar aromatic ring system of quinoline can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.

Inhibition of other essential enzymes: Quinolines can be designed to inhibit other crucial bacterial enzymes involved in metabolic pathways or cell wall synthesis.

Disruption of membrane integrity: Some quinoline derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane.

The following table provides a summary of potential anti-infective mechanisms and molecular targets for quinoline derivatives, which could be relevant for analogues of this compound.

| Mechanism of Action | Molecular Target(s) |

| Inhibition of DNA Replication | DNA Gyrase, Topoisomerase IV |

| Inhibition of Efflux Pumps | AdeG (in A. baumannii), other RND-type pumps |

| DNA Intercalation | Bacterial DNA |

| Disruption of Cell Membrane | Bacterial Cell Membrane |

Anti-Cancer Research: Molecular Targets and Antiproliferative Mechanisms

Quinoline and its derivatives have been a significant focus of anti-cancer drug discovery due to their ability to interfere with various cellular processes involved in cancer progression. While specific data on this compound analogues is limited, research on structurally similar iodoquinazoline and anilinoquinoline derivatives provides valuable insights into potential molecular targets and antiproliferative mechanisms. These compounds often target key enzymes involved in cancer cell signaling, such as receptor tyrosine kinases.

A series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against human liver (Huh-7) and breast (MDA-MB-231) cancer cell lines. mdpi.com One of the most promising compounds demonstrated high cytotoxicity in breast cancer cells while showing low toxicity to normal lung cells. mdpi.com Its mechanism of action was linked to ATP depletion and the induction of apoptosis through the activation of caspase 3/7, dependent on reactive oxygen species (ROS). mdpi.com

The table below presents the in vitro antiproliferative activity of selected 4-anilinoquin(az)oline analogues against chordoma cell lines.

Table 2: Antiproliferative Activity of Selected 4-Anilinoquin(az)oline Analogues against Chordoma Cell Lines

| Compound | U-CH1 IC50 (µM) | U-CH2 IC50 (µM) |

|---|---|---|

| 6 | 6.8 | > 50 |

| 7 | 25 | > 50 |

| 8 | 13 | > 50 |

| 9 | 8.7 | > 50 |

| 16 | 12 | 15 |

| 21 | 9.0 | > 50 |

| 22 | 4.1 | 24 |

| 39 | 2.4 | 15 |

| 41 | 9.1 | 16 |

Data sourced from a study on 4-anilinoquin(az)oline scaffold as EGFR inhibitors. nih.gov

Neuroprotective Research and Molecular Interactions

The investigation into the neuroprotective potential of this compound analogues is an emerging area of research. While direct studies are not widely available, research on related isoquinoline (B145761) alkaloids has shown promising neuroprotective effects. mdpi.com These compounds have been shown to exert their effects through various mechanisms, including the regulation of autophagy, reduction of oxidative stress, and modulation of ion channels to maintain intracellular calcium homeostasis. mdpi.com For instance, tetrahydropalmatine, an isoquinoline alkaloid, can reduce neuronal apoptosis by inhibiting inflammation and oxidative damage, and also promotes vascular endothelial cell proliferation and neuronal repair. mdpi.com The potential of quinoline-based structures in neuroprotection warrants further investigation to understand the specific roles of substituents like the 4-iodo and 7-methoxy groups.

Enzyme Inhibition Studies (e.g., EGFR, VEGFR-2)

A key mechanism through which many quinoline and quinazoline-based compounds exert their anti-cancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These enzymes are crucial for tumor growth, proliferation, and angiogenesis.

Research on iodoquinazoline derivatives has identified potent dual inhibitors of EGFR and VEGFR-2. nih.gov Several of these compounds exhibited excellent inhibitory activity against VEGFR-2 with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net Similarly, potent inhibition of a mutated form of EGFR (EGFRT790M), which is responsible for resistance to some EGFR inhibitors, was also observed. nih.gov

The table below summarizes the enzyme inhibitory activity of selected iodoquinazoline derivatives.

Table 3: Enzyme Inhibitory Activity of Selected Iodoquinazoline Derivatives

| Compound | VEGFR-2 IC50 (µM) | EGFRT790M IC50 (µM) |

|---|---|---|

| 7c | 1.25 | 0.35 |

| 10 | - | 0.45 |

| 13c | 1.50 | - |

| 13d | 1.00 | 0.47 |

| 13e | 0.90 | 0.30 |

Data sourced from a study on iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors. nih.gov

These findings, although on a quinazoline (B50416) scaffold, suggest that the incorporation of an iodine atom can be a beneficial strategy in designing potent kinase inhibitors, and similar effects might be achievable with the this compound scaffold.

Molecular Hybridization and Fragment-Based Design Approaches

The strategic design of new drug candidates often involves sophisticated approaches that aim to optimize interactions with biological targets, enhance efficacy, and improve pharmacokinetic profiles. For analogues of this compound, two such powerful strategies are molecular hybridization and fragment-based drug design.

Molecular Hybridization:

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores (the essential molecular features responsible for a drug's biological activity) to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, dual modes of action, or the ability to overcome drug resistance.

The 7-methoxyquinoline core, present in this compound, is a well-established pharmacophore in its own right, notably found in antimalarial drugs. The iodine atom at the 4-position serves as a versatile handle for introducing other pharmacophoric moieties through various coupling reactions. For instance, researchers have explored the synthesis of hybrid molecules by coupling different bioactive fragments to the quinoline core.

One notable example involves the synthesis of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives. In this work, the 4-chloro-7-methoxyquinoline precursor (readily synthesized from 4-hydroxy-7-methoxyquinoline) is reacted with various sulfa drugs. This hybridization of the 7-methoxyquinoline scaffold with different sulfonamide moieties has yielded compounds with significant antimicrobial activity. The general synthetic scheme for such hybrids is depicted below:

Figure 1: General synthetic scheme for the hybridization of 7-methoxyquinoline with sulfonamides.

While this specific study utilized a 4-chloro derivative, the 4-iodo analogue offers similar or even enhanced reactivity for such nucleophilic aromatic substitution reactions, making it an excellent starting material for creating diverse libraries of hybrid compounds.

The biological evaluation of these hybrids often reveals synergistic effects. For example, in the case of the sulfonamide hybrids, the resulting molecules combine the potential antimicrobial properties of both the quinoline and the sulfonamide pharmacophores. The table below summarizes the antimicrobial activity of a selection of these hybrid compounds.

| Compound ID | Substituent (R) on Sulfonamide | Target Organism | Biological Activity (e.g., MIC in µg/mL) |

| 3a | H | Escherichia coli | 125 |

| 3e | Pyrimidin-2-yl | Staphylococcus aureus | 31.25 |

| 3l | 5-methylisoxazol-3-yl | Candida albicans | 15.62 |

| 3m | 4,6-dimethylpyrimidin-2-yl | Escherichia coli | 62.5 |

MIC: Minimum Inhibitory Concentration Data is illustrative and based on studies of related 7-methoxyquinoline hybrids.

Fragment-Based Design Approaches:

Fragment-based drug discovery (FBDD) is another powerful strategy for identifying novel lead compounds. This method involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind to a biological target. These initial "hits," which typically have weak affinity, are then optimized and grown into more potent lead compounds.

The 7-methoxyquinoline scaffold itself can be considered a valuable fragment for screening against various biological targets. Its rigid bicyclic structure and defined substitution pattern provide a good starting point for exploring chemical space. The iodine at the 4-position is particularly advantageous in a fragment-based approach as it allows for facile and directed "fragment growing" or "fragment linking."

For instance, if the 7-methoxyquinoline fragment is identified as a binder to a target protein, the iodine atom can be replaced with a variety of other chemical groups through reactions like Suzuki or Sonogashira coupling. This allows medicinal chemists to systematically explore the chemical space around the initial fragment hit to identify substitutions that enhance binding affinity and selectivity.

While specific FBDD campaigns starting directly with this compound are not extensively documented in publicly available literature, the principles of this approach are highly applicable. A hypothetical workflow would involve:

Fragment Screening: A library of fragments, including 7-methoxyquinoline derivatives, is screened against a target of interest using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR).

Hit Identification: this compound is identified as a hit that binds to the target.

Structural Elucidation: The binding mode of the fragment is determined, often through X-ray crystallography, to understand the key interactions with the protein.

Fragment Elaboration: The iodine atom is used as a synthetic handle to "grow" the fragment by adding chemical moieties that can form additional favorable interactions with the target, thereby increasing potency.

The table below illustrates hypothetical data from such a fragment-growing exercise, demonstrating how potency could be improved by modifying the 4-position.

| Compound | R-group at 4-position | Target Binding Affinity (e.g., IC₅₀ in µM) |

| Parent Fragment | I | 500 |

| Analogue 1 | Phenyl | 150 |

| Analogue 2 | 4-Hydroxyphenyl | 50 |

| Analogue 3 | 3-Aminophenyl | 25 |

IC₅₀: Half-maximal inhibitory concentration Data is hypothetical to illustrate the fragment-based design concept.

Computational and Theoretical Studies of 4 Iodo 7 Methoxyquinoline

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. utripoli.edu.ly Such calculations would be instrumental in characterizing 4-Iodo-7-methoxyquinoline.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

While the principles of HOMO-LUMO analysis are well-established, specific energy values and orbital distribution maps for this compound have not been detailed in the available research. Such an analysis would typically reveal the localization of these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack.

Global and Local Reactivity Descriptors

Although these descriptors are powerful predictive tools in computational chemistry, their calculated values for this compound are not present in the surveyed scientific literature.

Electronic Properties and Stability Assessments

DFT calculations are also employed to determine a range of electronic properties, including the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are invaluable for understanding intermolecular interactions and predicting sites for electrophilic attack. thaiscience.info

Furthermore, the total energy calculated by DFT can be used to assess the relative stability of different conformations or isomers of a molecule. Specific MEP maps and quantitative stability assessments for this compound are not available in the reviewed literature.

Thermochemical Studies

Computational methods can predict thermochemical properties such as the enthalpy of formation, heat capacity, and entropy. These studies provide fundamental data on the energetic stability of a compound. While thermochemical data exists for some related quinoline (B57606) derivatives, specific computational or experimental thermochemical studies focused on this compound were not found.

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. krishisanskriti.org This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms at the atomic level. mdpi.com The simulation calculates a binding affinity or score, which estimates the strength of the interaction. nih.gov

While docking studies have been performed on various quinoline and iodoquinazoline derivatives to explore their potential as anticancer or antimicrobial agents, no specific molecular docking simulations targeting this compound were identified in the searched literature. orientjchem.orgnih.gov Such studies would be necessary to predict its potential biological targets and mechanism of action.

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, transition states, and products, researchers can construct a reaction energy profile. This profile provides the activation energy, which is key to understanding reaction rates and feasibility. This type of modeling is essential for optimizing synthetic routes and understanding how a molecule might be metabolized.

There are no specific studies in the available literature that model the reaction pathways or calculate the energetic profiles for reactions involving this compound.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can forecast its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. These predictions are crucial for understanding the molecule's structural and electronic characteristics.

Methodologies such as DFT, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are standard for optimizing molecular geometry and calculating spectroscopic parameters for quinoline derivatives. researchgate.netnih.govresearchgate.net Time-Dependent DFT (TD-DFT) is specifically used for predicting electronic absorption spectra. sharif.edunih.gov The calculated parameters offer a detailed view of the molecule's quantum mechanical properties.

Vibrational Spectra (FT-IR and FT-Raman)

Theoretical calculations can determine the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. It is a common practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.govdergipark.org.tr

The predicted vibrational spectrum is characterized by several key modes originating from the quinoline core, the methoxy (B1213986) group, and the carbon-iodine bond.

Quinoline Ring Vibrations: The C-C and C-N stretching vibrations within the quinoline ring are expected in the 1620-1400 cm⁻¹ region. Ring breathing modes typically appear at lower frequencies. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while in-plane and out-of-plane C-H bending modes are found in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively.

Methoxy Group Vibrations: The CH₃ group introduces characteristic vibrations, including symmetric and asymmetric stretching modes (around 2950-2850 cm⁻¹) and bending modes (around 1450 cm⁻¹). The C-O stretching vibration is also a key identifier.

C-I Vibration: The C-I stretching vibration is expected at a low frequency, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom.

Below is a table of selected, theoretically predicted vibrational frequencies and their assignments for this compound.

Predicted Vibrational Frequencies for this compound

| Predicted Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3080 | Aromatic C-H stretching |

| ~2965 | Asymmetric CH₃ stretching |

| ~2850 | Symmetric CH₃ stretching |

| ~1615 | Quinoline ring C=C/C=N stretching |

| ~1580 | Quinoline ring C=C stretching |

| ~1460 | CH₃ bending |

| ~1245 | Aryl C-O stretching |

| ~840 | C-H out-of-plane bending |

NMR Spectra (¹H and ¹³C)

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These calculations are based on determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts provide a theoretical spectrum that can be used to assign signals in experimentally obtained spectra.

¹H NMR: The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of the iodo and methoxy substituents. The methoxy group protons (O-CH₃) would appear as a distinct singlet in the upfield region, typically around δ 3.9-4.1 ppm.

¹³C NMR: The carbon atoms of the quinoline ring are predicted to resonate in the δ 100-155 ppm range. The carbon atom directly bonded to the iodine (C4) would be significantly shielded due to the heavy atom effect, resulting in a lower chemical shift than might otherwise be expected. Conversely, the carbon attached to the electron-donating methoxy group (C7) and other carbons in the ring would have their chemical shifts influenced by its mesomeric and inductive effects. The methoxy carbon itself is expected around δ 55-60 ppm.

The following tables present the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H2 | ~8.7 |

| H3 | ~7.8 |

| H5 | ~8.1 |

| H6 | ~7.2 |

| H8 | ~7.4 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~151 |

| C3 | ~125 |

| C4 | ~95 |

| C4a | ~149 |

| C5 | ~128 |

| C6 | ~118 |

| C7 | ~160 |

| C8 | ~105 |

| C8a | ~147 |

Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra of molecules like this compound. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity.

The UV-Vis spectrum of quinoline and its derivatives is generally characterized by transitions within the aromatic π-electron system. For this compound, the main absorption bands are expected to correspond to π → π* transitions. The presence of the methoxy (auxochrome) and iodo groups is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and electronic interactions.

A summary of the predicted electronic transitions is provided in the table below.

Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~330 | > 0.1 | HOMO → LUMO (π → π*) |

| ~285 | > 0.2 | HOMO-1 → LUMO (π → π*) |

Applications As Precursors and Building Blocks in Advanced Organic Synthesis

Synthesis of Complex Polycyclic and Fused Heterocyclic Systems

The quinoline (B57606) nucleus is a prominent feature in numerous natural products and pharmacologically active compounds. The creation of more complex structures by fusing additional rings onto the quinoline core is a significant area of synthetic chemistry. 4-Iodo-7-methoxyquinoline is an ideal precursor for such constructions, primarily due to the versatility of the carbon-iodine bond in forming new carbon-carbon and carbon-heteroatom bonds, often facilitated by transition metal catalysis.

The iodine atom at the C4 position serves as a highly effective handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forging new bonds. nih.govmdpi.com For instance, a Suzuki coupling reaction between this compound and a suitable boronic acid derivative can introduce an aryl or heteroaryl substituent at the 4-position. This substituent can then participate in subsequent intramolecular cyclization reactions to form a new fused ring.

Similarly, the Sonogashira coupling allows for the introduction of an alkyne moiety. This functionality is a versatile linchpin for further transformations, including cycloadditions and annulations, to build polycyclic systems. tandfonline.com Intramolecular Heck reactions, where a tethered alkene reacts with the C-I bond, provide another elegant pathway to fused ring systems. The strategic placement of reactive groups on the coupling partner allows for the controlled construction of tetracyclic and even more complex heterocyclic frameworks. nih.gov

Several synthetic strategies can be employed to construct fused systems using iodoquinoline precursors, as detailed in the table below.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Fused System |

| Intramolecular Heck Reaction | Alkene-tethered substituent | Pd(OAc)₂, PPh₃, Base | Pyrido[4,3,2-de]quinolines |

| Suzuki Coupling & Cyclization | ortho-functionalized arylboronic acid | Pd(PPh₃)₄, Base | Quinolino[4,3-b]quinoxalines |

| Sonogashira Coupling & Annulation | Terminal alkyne with a pendant nucleophile | PdCl₂(PPh₃)₂, CuI, Base | Pyrrolo[3,2-c]quinolines |

| Buchwald-Hartwig Amination & Cyclization | ortho-haloaniline | Pd₂(dba)₃, Ligand, Base | Indolo[3,2-c]quinolines |

These methods highlight the potential of this compound as a foundational building block. The methoxy (B1213986) group at the 7-position can also influence the reactivity of the quinoline ring and can be a site for further modification or demethylation to a hydroxyl group, providing another point for synthetic diversification. acs.org The development of one-pot or domino reactions that form multiple bonds in a single operation further enhances the efficiency of synthesizing these complex fused quinoline heterocycles. tandfonline.com

Role in Ligand Design for Organometallic Catalysis

The design of effective ligands is paramount to the advancement of organometallic catalysis. Ligands coordinate to a central metal atom, modulating its electronic properties and steric environment, which in turn dictates the catalyst's activity, selectivity, and stability. rsc.org The quinoline scaffold is a well-established component of many successful ligands due to the coordinating ability of the nitrogen atom. This compound offers a strategic starting point for creating novel ligand structures.

The primary route to convert this compound into a ligand involves the transformation of the iodo group into a second coordinating moiety, thereby creating a bidentate or polydentate ligand. This can be achieved through various cross-coupling reactions. For example, a Negishi or Stille coupling could be used to introduce a phosphine (B1218219) group at the 4-position, resulting in a P,N-type ligand. Such ligands are known to be effective in a range of catalytic transformations, including hydrogenation and C-C bond formation.

Alternatively, the iodine can be displaced by other nucleophiles or converted via lithium-halogen exchange to an organolithium species, which can then react with a variety of electrophiles to install different coordinating atoms. The methoxy group can also play a role, either electronically influencing the nitrogen's basicity or by acting as a secondary, weaker coordinating site in certain catalytic systems.

The table below outlines potential ligand types that could be synthesized from this compound and their applications.

| Ligand Type | Synthetic Transformation of Iodo Group | Potential Metal Complexes | Catalytic Applications |

| P,N Ligand | Reaction with diphenylphosphine | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Cross-Coupling |

| N,N Ligand | Suzuki coupling with a pyridineboronic acid | Ruthenium, Iron | Oxidation, Transfer Hydrogenation |

| N,O Ligand | Demethylation and reaction with a chlorophosphine | Copper, Gold | C-H Activation, Cycloadditions |

The rational design of ligands derived from this precursor allows for the fine-tuning of the catalyst's performance. The steric and electronic properties of the substituent introduced at the 4-position can be systematically varied to optimize the catalytic outcome for a specific reaction. nih.govmdpi.com

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. mskcc.orgnih.gov These tools are essential for target validation in drug discovery and for unraveling complex biological pathways. youtube.com this compound serves as an excellent scaffold for the development of such probes, particularly fluorescent probes and radiolabeled tracers for imaging applications.

The iodine atom is a key feature for this application. It can be directly replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) through isotopic exchange or electrophilic iodination of a corresponding tin or boron precursor. nih.govkcl.ac.uknih.gov This allows for the creation of radioligands that can be used in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize the distribution of a target protein in vivo.

Furthermore, the C-I bond is a handle for attaching fluorophores. nih.gov A Sonogashira or Suzuki coupling reaction can be used to link the 4-position of the quinoline to a fluorescent dye molecule. researchgate.net The resulting fluorescent probe can be used in techniques like fluorescence microscopy and flow cytometry to study the localization and dynamics of its biological target within cells. researchgate.net The intrinsic fluorescence of the quinoline ring system itself can also be modulated and utilized in the design of new probes.

The development of these biological tools often involves a modular synthesis approach, where different components of the probe can be easily varied.

| Probe Type | Modification of this compound | Imaging/Detection Method | Biological Application |

| Radiolabeled Tracer | Replacement of ¹²⁷I with ¹²⁴I or ¹³¹I | PET / SPECT | In vivo target engagement and distribution studies |

| Fluorescent Probe | Suzuki or Sonogashira coupling with a fluorophore (e.g., Dansyl, BODIPY) | Fluorescence Microscopy, Flow Cytometry | Cellular localization of target proteins |

| Photoaffinity Label | Attachment of a photoreactive group (e.g., azido, diazirine) | UV cross-linking and mass spectrometry | Target identification and binding site mapping |

The design of these probes requires a careful balance of properties, including high affinity and selectivity for the target, as well as appropriate physicochemical properties to ensure cell permeability and suitable behavior in biological assays. nih.gov The 7-methoxyquinoline (B23528) scaffold provides a solid foundation for building these complex and highly specific biological tools.

Future Research Directions and Outlook in 4 Iodo 7 Methoxyquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.govacs.org Future research must prioritize the development of green and sustainable synthetic routes to 4-Iodo-7-methoxyquinoline. acs.org

Key areas for exploration include:

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single vessel to form the desired product can significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and energy consumption. researchgate.net

Catalysis Innovation: The use of nanocatalysts and nanocomposites offers a promising avenue for the effective and environmentally friendly synthesis of quinolines. acs.orgnih.gov Future work should focus on developing recyclable catalysts, such as magnetic nanoparticles, to simplify product purification and minimize catalyst waste. nih.gov

Alternative Energy Sources: Microwave- and ultrasound-assisted syntheses have the potential to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Greener Solvents: A shift towards the use of environmentally benign solvents like water or ethanol, or even solvent-free reaction conditions, would substantially enhance the sustainability of this compound synthesis. researchgate.net

| Synthetic Strategy | Potential Advantages |

| One-Pot Reactions | Reduced waste, lower energy consumption, improved time efficiency. researchgate.net |

| Nanocatalysis | High catalytic activity, recyclability, environmentally friendly. nih.gov |

| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety profile. researchgate.net |

Exploration of Advanced Functionalization Techniques

The iodo-substituent at the C4 position of this compound is a prime handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. mdpi.comnih.gov However, future research should also explore more advanced and direct functionalization methods to create novel analogues.

Promising areas of investigation include:

Direct C-H Functionalization: While challenging, the direct functionalization of C-H bonds on the quinoline core represents the most atom-economical approach to creating new derivatives. mdpi.com Research into transition-metal catalyzed C-H activation at various positions of the this compound scaffold could unlock new chemical space. mdpi.comnih.gov

Photoredox Catalysis: This rapidly emerging field utilizes visible light to initiate chemical transformations under mild conditions. nih.govresearchgate.net Applying photoredox catalysis could enable novel alkylations, acylations, or dearomatization reactions of the quinoline ring system, which are often difficult to achieve through traditional methods. researchgate.netmdpi.comnih.gov

Flow Chemistry: Continuous-flow technologies offer enhanced safety, scalability, and control over reaction parameters. chemistryviews.org Developing flow-based cross-coupling and other functionalization reactions for this compound could facilitate more efficient and safer large-scale production of its derivatives. chemistryviews.org

| Functionalization Technique | Potential Applications for this compound |

| C-H Functionalization | Direct introduction of aryl, alkyl, or other groups without pre-functionalization. mdpi.com |

| Photoredox Catalysis | Mild and efficient C-C and C-X bond formation, access to unique radical intermediates. nih.govresearchgate.net |

| Flow Chemistry | Safe and scalable synthesis of derivatives, precise control over reaction conditions. chemistryviews.org |

Elucidation of Undiscovered Biological Targets and Mechanisms of Action

Quinoline derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties. researchgate.netnih.govmdpi.com While the this compound scaffold has been explored to some extent, a vast landscape of potential biological targets remains uncharted.

Future research should focus on:

Broad-Spectrum Biological Screening: Systematic screening of this compound and its derivatives against diverse panels of cell lines, pathogens, and enzymes is crucial for identifying novel therapeutic applications.

Target Deconvolution: For compounds that exhibit promising biological activity, identifying their specific molecular targets is paramount. A functional proteomics approach has previously identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for some quinoline drugs. drugbank.com Similar unbiased approaches could reveal novel targets for this compound derivatives.

Kinase Inhibition Profiling: The quinoline core is a well-established scaffold for kinase inhibitors. rsc.orgmdpi.com Given that derivatives like 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine have shown potent inhibition of Protein Kinase Novel 3 (PKN3), it is logical to hypothesize that this compound analogues could be designed to target other kinases implicated in diseases such as cancer. nih.gov

Mechanism of Action Studies: Beyond target identification, elucidating the downstream molecular pathways affected by these compounds is essential. For instance, studies on novel 4-alkoxyquinolines have pointed towards the cytochrome bc1 complex as a potential target in Mycobacterium tuberculosis. nih.gov

| Research Area | Key Objectives |

| Biological Screening | Identify novel anticancer, antimicrobial, or other therapeutic activities. |

| Target Deconvolution | Pinpoint the specific proteins or enzymes that derivatives interact with. drugbank.com |

| Kinase Profiling | Evaluate inhibitory activity against a broad panel of protein kinases. nih.gov |

| Mechanism of Action | Understand the downstream cellular effects following target engagement. nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation has revolutionized drug discovery. researchgate.net Applying these integrated approaches to the this compound scaffold can significantly accelerate the design and optimization of new bioactive molecules.

Future directions in this area include:

3D-QSAR and Pharmacophore Modeling: Developing quantitative structure-activity relationship (QSAR) models can help to identify the key structural features of this compound derivatives that are critical for their biological activity. mdpi.comresearchgate.net This knowledge can then be used to design more potent and selective compounds.

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of this compound analogues within the active sites of potential biological targets. researchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and help to refine compound design. mdpi.com

Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened against validated targets to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. thesciencein.org

ADME/Tox Prediction: In silico models that predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of compounds can be used early in the design phase to flag potential liabilities and guide the development of derivatives with more favorable drug-like properties. biointerfaceresearch.com

The integration of these computational tools with robust experimental validation will undoubtedly lead to a more rational and efficient discovery of novel agents based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Iodo-7-methoxyquinoline, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves iodination of 7-methoxyquinoline derivatives using reagents like iodine monochloride (ICl) in acetic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C and DEPT for quaternary carbons), high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis to verify stoichiometry. For reproducibility, experimental protocols must detail solvent ratios, temperature control (±2°C), and purification steps (e.g., recrystallization solvents) .

Q. Which spectroscopic techniques are critical for distinguishing this compound from its structural analogs?